(Cyanoamino)-naphthalen-1-yl-oxoazanium

Description

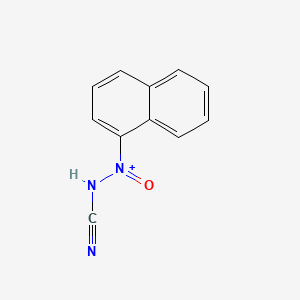

(Cyanoamino)-naphthalen-1-yl-oxoazanium is a nitrogen-containing heterocyclic compound featuring a naphthalene backbone substituted with a cyanoamino (–NH–CN) group and an oxoazanium (–O–NH₃⁺) moiety. The oxoazanium moiety enhances solubility in polar solvents due to its ionic character . This compound is hypothesized to participate in cyanoamino acid metabolism pathways, as seen in soil treatments with structurally related compounds . However, its exact synthesis route and applications remain understudied compared to analogs.

Properties

CAS No. |

117505-21-2 |

|---|---|

Molecular Formula |

C11H8N3O+ |

Molecular Weight |

198.205 |

IUPAC Name |

(cyanoamino)-naphthalen-1-yl-oxoazanium |

InChI |

InChI=1S/C11H8N3O/c12-8-13-14(15)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,(H,13,15)/q+1 |

InChI Key |

VUWCLHHFXRLBHH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2[N+](=O)NC#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of (Cyanoamino)-naphthalen-1-yl-oxoazanium typically involves the reaction of naphthalene derivatives with diazonium salts under specific conditions. One common method includes the reaction of 1-naphthylamine with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt, which is then reacted with sodium cyanide to introduce the cyano group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

(Cyanoamino)-naphthalen-1-yl-oxoazanium undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form naphthoquinone derivatives.

Reduction: Reduction reactions typically yield amine derivatives.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas in the presence of a catalyst, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(Cyanoamino)-naphthalen-1-yl-oxoazanium has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.

Biology: Studies have explored its potential as a biochemical probe due to its unique structural properties.

Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of (Cyanoamino)-naphthalen-1-yl-oxoazanium involves its interaction with molecular targets through its azoxy and cyano functional groups. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules. The pathways involved include the activation of specific enzymes and the modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize (Cyanoamino)-naphthalen-1-yl-oxoazanium, we compare its structural and functional attributes with five related compounds:

Table 1: Key Properties of this compound and Analogues

Structural and Functional Analysis

- Naphthalen-1-ylmethanol: Unlike the target compound, this analog lacks nitrogen-based substituents. Its hydroxyl group forms O–H⋯O hydrogen bonds in crystals, favoring planar molecular arrangements . The absence of ionic groups reduces solubility in polar solvents compared to this compound.

- Naphthalen-1-ylmethyl 2-cyanoacetate: Shares the naphthalene core and cyano group but replaces oxoazanium with an ester. This substitution increases lipophilicity, making it suitable as a synthetic intermediate rather than a bioactive agent .

- 2-(Cyanoamino)pyrimidines: These fungicides demonstrate the bioactivity of cyanoamino groups in heterocyclic systems.

- N'-(Naphthalen-1-yl) acetohydrazide : The hydrazide group introduces rotameric flexibility, contrasting with the rigid oxoazanium ion. This flexibility may limit crystalline order but enhance binding to dynamic biological targets .

Stability and Reactivity

- The oxoazanium group in this compound confers pH-dependent solubility, ionizing in aqueous environments. This contrasts with neutral analogs like naphthalen-1-ylmethanol.

- The cyanoamino group’s electrophilicity may lead to nucleophilic attack, akin to 2-cyanoacetate esters . However, the oxoazanium’s positive charge could stabilize intermediates in substitution reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.